molecular formula C13H18N2O3 B5373273 2-(2-METHOXYACETAMIDO)-N-PROPYLBENZAMIDE

2-(2-METHOXYACETAMIDO)-N-PROPYLBENZAMIDE

Cat. No.: B5373273
M. Wt: 250.29 g/mol
InChI Key: YYPOJHTXINGJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyacetamido)-N-propylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a methoxyacetamido group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyacetamido)-N-propylbenzamide typically involves the reaction of 2-aminobenzamide with methoxyacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the methoxyacetamido group. The propyl group is introduced through a subsequent alkylation reaction using propyl bromide in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent-based recrystallization and purification techniques are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyacetamido)-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Methoxyacetamido)-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyacetamido)-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyacetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyacetamido)-N-propylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike iopromide, which is used primarily in medical imaging, and febantel, which is used in veterinary medicine, this compound has broader applications in both research and industry .

Properties

IUPAC Name

2-[(2-methoxyacetyl)amino]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-8-14-13(17)10-6-4-5-7-11(10)15-12(16)9-18-2/h4-7H,3,8-9H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPOJHTXINGJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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